molecular formula C3H6ClF4N B6245050 (2R)-1,1,1,3-tetrafluoropropan-2-amine hydrochloride CAS No. 2408936-37-6

(2R)-1,1,1,3-tetrafluoropropan-2-amine hydrochloride

Cat. No.: B6245050
CAS No.: 2408936-37-6
M. Wt: 167.53 g/mol
InChI Key: HEFCVSOLVUQNSZ-HSHFZTNMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-1,1,1,3-Tetrafluoropropan-2-amine hydrochloride is a fluorinated organic compound with significant applications in various fields of science and industry. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound for research and industrial purposes.

Chemical Reactions Analysis

Types of Reactions

(2R)-1,1,1,3-Tetrafluoropropan-2-amine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield a range of substituted products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of four fluorine atoms in this compound imparts unique chemical and physical properties, such as increased stability and reactivity, compared to its analogs. These properties make it particularly valuable for specific applications in research and industry .

Properties

CAS No.

2408936-37-6

Molecular Formula

C3H6ClF4N

Molecular Weight

167.53 g/mol

IUPAC Name

(2R)-1,1,1,3-tetrafluoropropan-2-amine;hydrochloride

InChI

InChI=1S/C3H5F4N.ClH/c4-1-2(8)3(5,6)7;/h2H,1,8H2;1H/t2-;/m1./s1

InChI Key

HEFCVSOLVUQNSZ-HSHFZTNMSA-N

Isomeric SMILES

C([C@H](C(F)(F)F)N)F.Cl

Canonical SMILES

C(C(C(F)(F)F)N)F.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.